(1R)-(-)-Camphorquinone

Catalog No.
S1797481
CAS No.
10334-26-6
M.F
C10H14O2
M. Wt
166.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-Camphorquinone

CAS Number

10334-26-6

Product Name

(1R)-(-)-Camphorquinone

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1

SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Photoinitiator in Resin Curing

One of the most prominent research applications of (1R)-(-)-Camphorquinone is its use as a photoinitiator in curing dental composites []. When exposed to light, typically ultraviolet (UV) light, (1R)-(-)-Camphorquinone undergoes a chemical reaction that initiates the polymerization process of the resin materials in dental composites. This property allows dentists to use light to harden and solidify the composite fillings in teeth [].

Research efforts are ongoing to develop new and improved photoinitiator systems for dental applications. Some studies explore modifications of (1R)-(-)-Camphorquinone's structure to enhance its efficiency, reduce cytotoxicity (potential to harm cells), and improve the mechanical properties of cured resins [].

Chirality and Material Science

The chiral nature of (1R)-(-)-Camphorquinone, meaning it has a non-superimposable mirror image, makes it valuable in material science research. Scientists can leverage its chirality to design and develop new materials with specific properties, such as asymmetry or the ability to interact with other chiral molecules in a particular way [].

Research in this area explores using (1R)-(-)-Camphorquinone as a chiral building block in the synthesis of novel polymers, liquid crystals, and other functional materials []. The focus is on understanding how the molecule's chirality influences the material's overall properties and functionalities.

(1R)-(-)-Camphorquinone, also known as 2,3-bornanedione, is an organic compound derived from camphor. It appears as a yellow solid and is primarily recognized for its role as a photoinitiator in dental materials, particularly in curing dental composites. The compound is produced through the oxidation of camphor using selenium dioxide, which introduces carbonyl functionalities that are crucial for its chemical reactivity and applications in polymerization processes .

Due to its diketone structure. Notably, it can undergo hydrolysis catalyzed by enzymes such as 6-oxocamphor hydrolase, leading to the formation of different derivatives . Additionally, it has been studied for its reactivity with phosphonium ylides, where it forms adducts through nucleophilic attacks at the carbonyl groups . The compound can also engage in rearrangement reactions when treated with halogens like iodine or bromine, resulting in complex skeletal rearrangements that yield novel tricyclic structures .

Research indicates that camphorquinone exhibits biological activity, particularly as a potential antimicrobial agent. Its ability to initiate polymerization upon light exposure makes it valuable not only in dental applications but also in creating antimicrobial surfaces. Furthermore, studies have suggested that camphorquinone may influence cellular processes, although specific mechanisms remain under investigation .

The primary application of (1R)-(-)-Camphorquinone lies in the dental industry, where it serves as a photoinitiator for curing composite resins. Its ability to absorb light at specific wavelengths allows it to initiate polymerization reactions when exposed to blue light, making it essential for creating durable dental restorations . Beyond dentistry, camphorquinone is being explored for use in coatings and adhesives due to its photopolymerization capabilities.

Studies on the interactions of (1R)-(-)-Camphorquinone with other chemical species have revealed insights into its reactivity and potential applications. For instance, research has shown that when camphorquinone reacts with phosphonium ylides, it selectively attacks carbonyl groups rather than other functional sites. This selectivity is crucial for developing targeted synthetic pathways for new compounds . Additionally, investigations into its interactions with biological molecules suggest that camphorquinone could be leveraged for therapeutic applications due to its antimicrobial properties .

Several compounds share structural or functional similarities with (1R)-(-)-Camphorquinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
CamphorMonoterpeneNatural product with a characteristic odorPrecursor to camphorquinone
2-HydroxycamphorHydroxy ketoneContains a hydroxyl groupLess reactive than camphorquinone
BenzoinDiketoneUsed in organic synthesis and as a photoinitiatorDifferent structural framework
1,2-DiketonesGeneral classCommon functional group in organic chemistryCamphorquinone's specific stereochemistry

(1R)-(-)-Camphorquinone stands out due to its specific stereochemistry and functional properties that make it particularly effective as a photoinitiator in dental applications compared to other diketones and related compounds.

The synthetic pathways to (1R)-(-)-camphorquinone have evolved significantly since the first successful preparation methods were established in the early twentieth century. The development of synthetic methodologies for this important bicyclic diketone has been driven by both academic interest and industrial applications, particularly in photopolymerization and dental materials [1] [2].

The earliest documented synthesis was reported by Evans, Ridgion, and Simonsen in 1934, who developed the direct oxidation of camphor using selenium dioxide [1] [3]. This pioneering work established the foundation for subsequent methodological developments and demonstrated the feasibility of converting the readily available natural product camphor into its more reactive quinone derivative. The historical progression shows a clear evolution from harsh oxidative conditions to more sophisticated and environmentally conscious approaches [1] [4].

The development timeline reveals several key milestones: the introduction of selenium dioxide oxidation in 1934, the development of acyloin condensation routes in 1978, and the implementation of benzeneseleninic anhydride methods in 1979 [5] [6] [7]. Each advancement addressed specific limitations of previous methods, particularly concerning reaction selectivity, environmental impact, and scalability [4] [8].

Oxidation of Camphor

Selenium Dioxide Oxidation

Selenium dioxide oxidation remains one of the most widely used methods for camphorquinone synthesis, despite environmental concerns associated with selenium compounds [1] [5]. The reaction typically employs selenium dioxide in acetic anhydride under reflux conditions for 12-24 hours, achieving yields of 80-90% [2] [5]. The mechanism involves the formation of a selenic ester intermediate, followed by elimination to produce the diketone product [5].

The reaction conditions require careful control of temperature and stoichiometry. Optimal results are obtained using 2.3 equivalents of selenium dioxide relative to camphor, with the reaction conducted at 80-120°C [10]. The presence of acetic anhydride serves a dual purpose: it acts as a solvent and prevents overoxidation by trapping intermediate alcohols as acetate esters [5] [10].

Microwave-assisted selenium dioxide oxidation has emerged as an improved variant, significantly reducing reaction times from hours to minutes while maintaining high yields [11] [10]. Under focused microwave irradiation, camphor oxidation proceeds with almost quantitative precipitation of elemental selenium, facilitating product purification [5] [10].

Benzeneseleninic Anhydride Method

Benzeneseleninic anhydride represents a milder alternative to selenium dioxide for camphorquinone synthesis [12] [6] [7]. This reagent, with the formula (PhSeO)₂O, operates under significantly milder conditions than selenium dioxide, typically requiring temperatures of only 60-80°C and reaction times of 8-12 hours [12] [6].

The benzeneseleninic anhydride method offers superior selectivity compared to selenium dioxide oxidation, particularly in the presence of other oxidizable functional groups [12] [6]. The reagent functions as a mild oxidant for the conversion of activated methylene groups adjacent to carbonyl functions, making it particularly suitable for camphor derivatives [6] [7].

The mechanism involves the formation of a seleninate ester intermediate through nucleophilic attack of the substrate on the electrophilic selenium center [6]. Subsequent elimination generates the diketone product and regenerates selenious acid, which can be recovered and recycled [12] [6]. This method achieves yields of 70-85% with excellent regioselectivity [12] [7].

Synthesis from Camphoric Acid

Acyloin Condensation

The acyloin condensation route represents an important alternative approach to camphorquinone synthesis, utilizing camphoric acid as the starting material rather than camphor itself [4] [8] [13]. This methodology involves the reductive coupling of carboxylic acid esters using metallic sodium in aprotic solvents under inert atmosphere conditions [14] [13].

The key innovation in this approach involves the use of trimethylsilyl chloride as a trapping agent for the enediolate intermediate formed during the condensation process [4] [8] [15]. This modification significantly improves yields and facilitates product isolation by preventing side reactions that can occur with the highly reactive enediol intermediates [14] [15] [13].

The reaction mechanism proceeds through several distinct steps: initial electron transfer from sodium metal to the ester carbonyls, radical coupling to form a 1,2-diketone intermediate, further reduction to generate the sodium enediolate, and finally hydrolysis to yield the acyloin product [14] [15]. The use of chlorotrimethylsilane allows isolation of the bis-silyl derivative, which can be subsequently hydrolyzed under acidic conditions [4] [15].

Oxidation of Bis(trimethylsilyl) Derivatives

The oxidation of bis(trimethylsilyl) derivatives represents the crucial second step in the camphoric acid route to camphorquinone [4] [8]. Following acyloin condensation, the resulting bis(trimethylsilyl) enediol ether undergoes oxidative cleavage using bromine in carbon tetrachloride [4] [8].

This oxidation step proceeds under mild conditions, typically at room temperature or slightly elevated temperatures [4] [8]. The reaction is highly efficient, converting the silyl-protected enediol quantitatively to the desired diketone product [4] [8]. The overall yield from camphoric acid through this two-step sequence ranges from 75-85%, making it a viable alternative to direct camphor oxidation [4] [8].

The method offers particular advantages when camphor is not readily available or when isotopically labeled camphorquinone is required, as labeled camphoric acid can be more easily synthesized or obtained [4] [8] [16]. Additionally, this route provides access to camphorquinone derivatives that may be difficult to prepare through direct oxidation methods [4] [8].

Modern Synthetic Approaches

Manganese Dioxide Catalyzed Synthesis

Recent developments in camphorquinone synthesis have focused on the implementation of more environmentally benign catalytic systems [17] [18]. Manganese dioxide-based catalysis represents a significant advancement in this regard, offering a green alternative to traditional selenium-based oxidants [17] [18].

The manganese dioxide catalyzed system typically employs a mixture of manganese dioxide, sodium iodide, and sodium bromide as the catalytic components [17]. This system operates through a redox cycling mechanism where the manganese species facilitate electron transfer processes while the halide salts serve as co-catalysts to enhance reaction efficiency [17].

Reaction conditions for the manganese dioxide catalyzed synthesis involve temperatures of 85-90°C and reaction times of 24-48 hours [17] [18]. While the reaction times are longer than some alternative methods, the environmental benefits and reduced toxicity make this approach attractive for industrial applications [17] [18]. Yields typically range from 75-80%, which are competitive with traditional methods [17].

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating camphorquinone preparation while improving reaction efficiency [11] [10] [19]. The application of microwave irradiation to organic synthesis provides several advantages including rapid heating, enhanced reaction rates, and improved yields [19] [20].

For camphorquinone synthesis, microwave-assisted methods have been successfully applied to both selenium dioxide oxidation and alternative oxidative systems [11] [10] [19]. Typical conditions involve microwave irradiation at 150-170°C for 20 minutes, achieving yields of 85-90% [19] [21]. The rapid heating characteristic of microwave irradiation allows for precise temperature control and prevents thermal decomposition that can occur with prolonged conventional heating [19] [20].

The microwave-assisted approach offers particular advantages in terms of reaction time reduction, with transformations that typically require hours being completed in minutes [11] [10] [19]. Additionally, the enhanced mass transfer and molecular activation under microwave conditions often result in improved selectivity and reduced side product formation [19] [20].

Green Chemistry Approaches

Sustainable Catalyst Development

The development of sustainable catalytic systems for camphorquinone synthesis has become an important research focus, driven by increasing environmental awareness and regulatory requirements [18] [22]. Several innovative approaches have been developed to replace toxic selenium-based reagents with more benign alternatives [18] [23].

One significant advancement involves the use of potassium bromide and potassium bromate in the presence of sulfuric acid as an environmentally friendly oxidation system [18]. This approach generates hypobromous acid in situ, which serves as the active oxidizing species [18]. The method achieves yields of 86-90% while significantly reducing the environmental impact compared to selenium-based systems [18].

Copper-based catalytic systems have also shown promise for sustainable camphorquinone synthesis [24]. These systems utilize readily available copper salts in combination with organic ligands derived from renewable sources, offering both economic and environmental advantages [24]. The copper catalysts can often be recovered and recycled, further enhancing the sustainability profile of these methods [24].

Environmentally Friendly Oxidation Methods

Recent research has focused on developing oxidation methods that minimize waste generation and reduce the use of hazardous materials [18] [23] [25]. Atmospheric oxygen has emerged as an ideal oxidant due to its abundance, low cost, and benign nature, producing only water as a byproduct [23].

Photocatalytic oxidation using visible light represents another promising approach for environmentally friendly camphorquinone synthesis [26] [25]. These methods utilize abundant solar energy or efficient LED light sources to drive oxidation reactions under mild conditions [23] [26]. Camphorquinone itself has been demonstrated to function as an effective photocatalyst for various transformations, highlighting its potential role in sustainable synthetic chemistry [26] [25].

The implementation of solvent-free reaction conditions represents another important aspect of green chemistry approaches [19] [22]. Mechanochemical synthesis and neat reaction conditions can eliminate the need for organic solvents, reducing both environmental impact and process costs [19] [25]. These methods often provide additional benefits including simplified product isolation and reduced waste generation [19] [22].

XLogP3

1.5

Wikipedia

(1R)-bornane-2,3-dione

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 08-15-2023

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